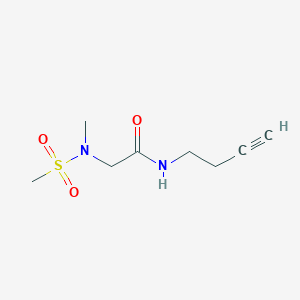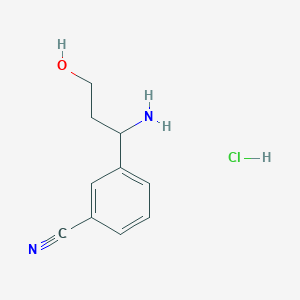![molecular formula C22H15FN6O4 B2813661 2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396761-67-3](/img/structure/B2813661.png)
2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings could potentially participate in pi stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and methoxy groups could influence its polarity and solubility. The heterocyclic rings could also influence its stability and reactivity .Aplicaciones Científicas De Investigación
Potential Applications in Biological Research and Medicine
Research on compounds with similar structures has revealed a variety of biological activities that suggest potential applications in developing new pharmaceuticals. For example, compounds containing pyrimidin-4-one and oxadiazole moieties have been studied for their antimicrobial, anticancer, and plant growth-stimulating effects. The synthesis of novel heterocyclic compounds, such as those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, has shown promise in preliminary biological screening, indicating potential for further exploration in drug development and agricultural science (Pivazyan et al., 2019).
Chemical Synthesis and Material Science
The synthetic routes used to create compounds with complex heterocyclic structures are of significant interest in materials science and chemical synthesis research. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into pyridopyrimidin-4-one derivatives highlights the versatility of these chemical frameworks for constructing materials with potentially novel properties (Žugelj et al., 2009).
Biochemical and Pharmacological Research
The utility of related compounds in constructing new heterocyclic systems with antimicrobial properties underscores the importance of these chemicals in biochemical and pharmacological research. The ability to create diverse heterocyclic systems bearing the pyrimidine nucleus suggests a broad spectrum of potential applications, from the development of new antimicrobial agents to the exploration of novel therapeutic pathways (El-Gohary et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN6O4/c1-32-17-7-5-13(10-15(17)23)21-25-22(33-27-21)16-6-8-19(30)29(26-16)12-14-11-20(31)28-9-3-2-4-18(28)24-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXSLAVXWPEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=O)N5C=CC=CC5=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813581.png)


![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)
![[1-[2-[Methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl] N,N-dimethylcarbamate](/img/structure/B2813587.png)




![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2813596.png)

![Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate](/img/structure/B2813598.png)